2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-methyl-5-nitrobenzoic acid with methylamine under reducing conditions can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as 2-Methyl-5-hydroxyethylaminophenol and 2-Methyl-5-ethylpyridine. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
What sets 2-Methyl-5-(methylamino)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2487-72-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methyl-5-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-6-3-4-7-8(5-6)10(14)12(2)9(7)13/h3-5,11H,1-2H3 |
InChI Key |
YCOLGRLQJGCUFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=O)N(C2=O)C |
Origin of Product |
United States |
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